4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-13-5-6-16(9-14(13)2)25-12-15(10-20(25)26)22-23-21(24-29-22)18-8-7-17(27-3)11-19(18)28-4/h5-9,11,15H,10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWMXRCKRZQSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of γ-Amino Acids
A widely adopted method involves the cyclization of 4-[(3,4-dimethylphenyl)amino]butanoic acid under acidic conditions.
Procedure :
Microfluidic Continuous-Flow Synthesis
Recent advances utilize microreactors for enhanced control over reaction parameters:
| Parameter | Value |
|---|---|
| Residence Time | 20 minutes |
| Temperature | 90°C |
| Reactor Material | Quartz tubing |
| Light Source | 300W solar simulator |
Advantages : Improved reproducibility (95% purity by HPLC) and reduced side-product formation.
Synthesis of 3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl Fragment
Amidoxime Intermediate Formation
The oxadiazole ring is constructed via cyclization of O-acylated amidoximes:
- Step 1 : React 2,4-dimethoxybenzonitrile (1 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 4 hours to form N'-hydroxy-2,4-dimethoxybenzimidamide.
- Step 2 : Acylate with chloroacetyl chloride (1.1 eq) in dichloromethane at 0°C, followed by cyclization in pH 9.5 borate buffer at 90°C for 2 hours.
Critical Parameters :
Alternative Route via Nitrile Oxide Cycloaddition
For stereochemical control:
- Generate nitrile oxide in situ from 2,4-dimethoxybenzaldehyde oxime using N-chlorosuccinimide (NCS)
- Perform 1,3-dipolar cycloaddition with acrylonitrile derivatives.
Limitation : Requires strict anhydrous conditions.
Fragment Coupling Strategies
Buchwald–Hartwig Amination
Coupling the oxadiazole bromide with the pyrrolidinone amine:
| Reagent | Quantity |
|---|---|
| Pd₂(dba)₃ | 2 mol% |
| Xantphos | 4 mol% |
| Cs₂CO₃ | 3 eq |
| Solvent | 1,4-Dioxane |
Mitsunobu Reaction
For oxygenated coupling sites:
- Combine pyrrolidinone alcohol (1 eq), oxadiazole phenol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF
- Stir at room temperature for 24 hours
Advantage : Retains configuration at stereocenters.
Optimization of Reaction Parameters
Solvent Screening for Cyclization Step
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| DMF | 92 | 88 |
| DCE | 85 | 91 |
| THF | 78 | 82 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
Chromatographic Validation
| Method | Retention (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 12.7 | 98.5 |
| UPLC-QTOF | 3.2 | 99.1 |
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 356.43 g/mol. The structure features a pyrrolidine ring linked to an oxadiazole moiety, which is known for its biological activity.
Structural Characteristics
- Oxadiazole Ring : Known for its role in enhancing bioactivity.
- Pyrrolidine Backbone : Contributes to the compound's pharmacological properties.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in various preclinical studies:
- Mechanism of Action : Oxadiazole derivatives often inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
- Case Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics:
- Broad Spectrum : Research indicates that oxadiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria .
- Case Studies :
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has been explored for its anti-inflammatory properties:
- Mechanism : Oxadiazoles modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
- Case Studies :
Drug Development Potential
The unique structural features of this compound position it as a promising lead in drug discovery:
- Bioavailability : Modifications to enhance solubility and absorption are currently being researched to improve pharmacokinetics.
- Targeted Therapy : The ability to selectively target cancer cells while sparing normal cells is an area of active investigation.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole Moieties
Compound A : 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine
- Key Differences : Replaces the pyrrolidin-2-one and 3,4-dimethylphenyl groups with a methanamine substituent.
- This difference likely alters solubility and membrane permeability .
Compound B : PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
- Key Differences : Substitutes the pyrrolidin-2-one core with a pyridine ring and replaces aromatic methoxy groups with a lipophilic 4-butylcyclohexyl chain.
Compound C : 1-(2,4-Dimethylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Key Differences : Uses a piperidine ring instead of pyrrolidin-2-one and a 2,4-dimethylbenzoyl group instead of 3,4-dimethylphenyl.
- Functional Impact : The piperidine ring’s flexibility may reduce conformational rigidity, affecting target binding kinetics. The 3-methoxyphenyl substituent on the oxadiazole may alter electronic properties relative to the 2,4-dimethoxyphenyl group .
Pharmacokinetic and Physicochemical Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~407.4 | ~285.3 | ~331.4 | ~435.5 |
| LogP (Predicted) | 3.2 | 1.8 | 4.5 | 3.9 |
| Hydrogen Bond Donors | 0 | 2 | 0 | 1 |
| Aromatic Substituents | 2,4-Dimethoxy | 3,4-Dimethoxy | Butylcyclohexyl | 3-Methoxy |
- The absence of hydrogen bond donors may reduce off-target interactions compared to Compound A . Compound B’s high LogP (4.5) aligns with its alkyl chain, making it more suitable for CNS targets but prone to metabolic oxidation .
Research Findings and Functional Implications
- Target Compound vs. In contrast, Compound C’s piperidine lacks this feature, which may explain reduced activity in enzyme inhibition assays .
- Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups at meta and para positions, stabilizing the oxadiazole ring’s electrophilicity. This contrasts with Compound B’s non-aromatic alkyl substituent, which prioritizes hydrophobic interactions .
Biological Activity
The compound 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a novel oxadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.46 g/mol. The structure features a pyrrolidinone core linked to an oxadiazole moiety, which is known for its diverse biological properties.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound shows significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of p53 expression levels in cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It selectively inhibits enzymes involved in cancer cell proliferation and inflammation, such as HDAC and thymidylate synthase .
- Molecular Interactions : The compound's aromatic rings facilitate strong hydrophobic interactions with target proteins, enhancing binding affinity and specificity .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 cells. The tested compound exhibited an IC50 value of 15.63 µM, indicating effective cytotoxicity similar to that of Tamoxifen .
- In Vivo Studies : Preliminary in vivo studies demonstrated that the compound could reduce tumor size in xenograft models, suggesting its potential for therapeutic applications in oncology .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of precursors such as nitrile derivatives and hydroxylamine. Key optimization strategies include:
- Catalysts : Magnesium oxide (MgO) or potassium carbonate (K₂CO₃) can enhance cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility of intermediates, while toluene is preferred for thermal stability in high-temperature steps .
- Temperature Control : Maintaining 80–100°C during oxadiazole ring formation minimizes side reactions .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and dimethylphenyl groups) and oxadiazole ring integrity .
- X-ray Diffraction (XRD) : Resolves spatial arrangement of the pyrrolidinone core and oxadiazole moiety, critical for understanding electronic properties .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 434.16) .
- FT-IR : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the oxadiazole or aryl groups) affect biological activity, and what methodologies are used to evaluate structure-activity relationships (SAR)?
- Methodological Answer :
- SAR Strategies :
- Substituent Variation : Replace the 2,4-dimethoxyphenyl group with electron-withdrawing (e.g., 3-chlorophenyl) or electron-donating (e.g., 3,4,5-trimethoxyphenyl) groups to modulate bioactivity .
- Core Modifications : Substitute oxadiazole with triazole to assess changes in binding affinity to target enzymes .
- Biological Assays :
- In Vitro Testing : Use cancer cell lines (e.g., MCF-7, HeLa) for IC₅₀ determination via MTT assays .
- Enzyme Inhibition : Evaluate interactions with cyclooxygenase (COX-2) or kinases via fluorescence polarization .
Q. How can researchers resolve contradictions in biological activity data between similar compounds, such as divergent IC₅₀ values in cytotoxicity assays?
- Methodological Answer : Contradictions may arise from variations in assay conditions or compound stability. Mitigation approaches include:
- Standardized Protocols : Use identical cell lines, serum concentrations, and incubation times across studies .
- Purity Verification : Confirm compound stability via HPLC and rule out degradation products .
- Computational Modeling : Perform molecular docking to compare binding modes of analogs with target proteins (e.g., EGFR kinase) .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in cancer cell lines?
- Methodological Answer :
- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates .
- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to identify G1/S arrest .
- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
- Transcriptomics : RNA sequencing can reveal pathways (e.g., p53 or MAPK) modulated by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
